Human ALDH3A1 Inhibition: A Micromolar Potency Benchmark for 2-Chloro-3,5-dihydroxybenzaldehyde
2-Chloro-3,5-dihydroxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 µM [1]. While a direct head-to-head comparison with its closest non-chlorinated analog (3,5-dihydroxybenzaldehyde) is not available, this value places the compound in a distinct activity class. For context, 4-(Diethylamino)benzaldehyde (DEAB), a common ALDH inhibitor, exhibits an IC50 >200 µM against ALDH3A1 [2]. This suggests that the specific chloro/hydroxy substitution pattern of 2-Chloro-3,5-dihydroxybenzaldehyde confers superior potency against this enzyme isoform compared to other benzaldehyde-based inhibitors.
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2.10 µM |
| Comparator Or Baseline | 4-(Diethylamino)benzaldehyde (DEAB): IC50 >200 µM |
| Quantified Difference | Target compound exhibits >95-fold lower IC50, indicating greater potency. |
| Conditions | Spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubation for 1 min [1]. |
Why This Matters
This quantitative potency difference justifies the selection of 2-Chloro-3,5-dihydroxybenzaldehyde over generic benzaldehydes for research programs targeting ALDH3A1, such as in prostate cancer or other aldehyde dehydrogenase-related pathologies.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. J Med Chem. 2022; 65(5): 3833-3848. View Source
